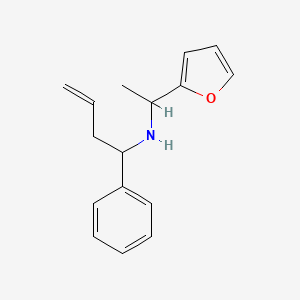

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKSNHQEOUOGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389858 | |

| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-63-0 | |

| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel secondary amine, this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the core spectroscopic methodologies essential for unambiguous molecular characterization. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust protocol for analyzing this molecule and other complex heterocyclic amines, ensuring scientific integrity and reproducibility in research and development settings.

Introduction and Molecular Overview

This compound is a multifaceted organic molecule featuring several key functional groups: a secondary amine, a furan ring, a phenyl ring, and a terminal alkene. This unique combination makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical compounds and other biologically active molecules.[1] The precise arrangement of these moieties necessitates a rigorous, multi-technique spectroscopic approach to confirm its identity, purity, and structure following synthesis.

The structural integrity of such molecules is paramount in drug discovery and materials science. Any ambiguity can lead to flawed pharmacological data or unpredictable material properties. Therefore, a detailed spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control and scientific validity. This guide will provide a detailed exposition of the expected spectroscopic signatures of the title compound.

Figure 1: Structure of this compound.

Experimental Methodologies and Workflow

To ensure the acquisition of high-fidelity data, standardized protocols must be employed. The following sections describe the step-by-step methodologies for each critical spectroscopic technique. The causality behind these choices lies in maximizing signal resolution, minimizing interference, and ensuring data that is both accurate and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule, providing definitive information on connectivity and stereochemistry.

-

Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence over 1024-2048 scans.

-

D₂O Exchange: To confirm the N-H proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The N-H signal is expected to disappear.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol:

-

Sample Preparation: Place a single drop of the neat, purified liquid sample between two polished sodium chloride (NaCl) salt plates to create a thin liquid film. NaCl plates are used as they are transparent to infrared radiation in the typical analysis range (4000-600 cm⁻¹).

-

Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting interferogram using a Fourier transform to generate the final absorbance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: Analyze the resulting ions using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 50 to 400 amu.

-

Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

-

Figure 2: General experimental workflow for spectroscopic characterization.

Predicted Spectroscopic Data and Interpretation

Based on established principles of spectroscopy, a detailed prediction of the spectral data for this compound is presented below. This serves as a benchmark for researchers synthesizing and analyzing this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to be complex, but each signal provides specific structural information. The chemical shifts are governed by the electronic environment of the protons, influenced by nearby aromatic rings, heteroatoms, and double bonds.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Protons on the monosubstituted benzene ring. |

| Furan-H (H5) | ~7.35 | Doublet of doublets | 1H | Most downfield furan proton, adjacent to oxygen.[4][5] |

| Furan-H (H3) | ~6.30 | Doublet of doublets | 1H | Furan proton coupled to H4 and H5.[4][5] |

| Furan-H (H4) | ~6.10 | Triplet | 1H | Furan proton coupled to H3 and H5.[4][6] |

| Vinyl-H (=CH) | 5.70 - 5.90 | Multiplet | 1H | Internal alkene proton, complex splitting from adjacent CH₂ and terminal =CH₂. |

| Vinyl-H (=CH₂) | 5.05 - 5.20 | Multiplet | 2H | Terminal alkene protons, exhibiting geminal and vicinal coupling. |

| N-CH (Phenyl) | ~3.80 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the phenyl group. |

| N-CH (Furan) | ~3.50 | Quartet | 1H | Methine proton adjacent to both the nitrogen and the furan ring. |

| Allylic-CH₂ | ~2.40 | Triplet | 2H | Methylene protons adjacent to the vinyl group. |

| N-H | 1.5 - 2.5 | Broad Singlet | 1H | Signal for the secondary amine proton; position is concentration-dependent. Disappears on D₂O exchange.[3] |

| Ethyl-CH₃ | ~1.40 | Doublet | 3H | Methyl group coupled to the adjacent methine (N-CH Furan). |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Furan C2 (ipso) | ~155 | Carbon of the furan ring attached to the ethyl-amine substituent.[7] |

| Phenyl C1 (ipso) | ~142 | Carbon of the phenyl ring attached to the butenyl-amine substituent. |

| Furan C5 | ~142 | Carbon adjacent to oxygen in the furan ring.[7][8] |

| Vinyl (=CH) | ~135 | Internal sp² carbon of the alkene. |

| Phenyl C2, C6, C3, C5 | 127 - 129 | Aromatic carbons of the phenyl ring. |

| Phenyl C4 | ~126 | Para-carbon of the phenyl ring. |

| Vinyl (=CH₂) | ~118 | Terminal sp² carbon of the alkene. |

| Furan C3 | ~110 | Furan ring carbon.[7][8] |

| Furan C4 | ~107 | Furan ring carbon.[7][8] |

| N-CH (Phenyl) | ~60 | Aliphatic carbon bonded to nitrogen and the phenyl ring.[3] |

| N-CH (Furan) | ~55 | Aliphatic carbon bonded to nitrogen and the furan ring.[3] |

| Allylic-CH₂ | ~40 | Aliphatic carbon adjacent to the C=C double bond. |

| Ethyl-CH₃ | ~20 | Methyl group carbon. |

FTIR Spectroscopy (Thin Film)

The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups within the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3300 - 3350 | Weak - Medium | Confirms the presence of a secondary amine.[9][10][11] |

| Aromatic C-H Stretch | 3020 - 3080 | Medium | Characteristic of sp² C-H bonds in phenyl and furan rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds in the ethyl and butenyl chains. |

| Alkene C=C Stretch | ~1640 | Weak - Medium | Confirms the vinyl group. |

| Aromatic C=C Stretch | ~1600, 1495, 1450 | Medium - Strong | Multiple bands confirming the phenyl and furan rings. |

| C-N Stretch | 1250 - 1335 | Medium | Indicates the carbon-nitrogen bond of the amine.[3] |

| =C-H Bend (Out-of-Plane) | 910 & 990 | Strong | Confirms the terminal vinyl group (-CH=CH₂). |

| C-H Bend (Out-of-Plane) | 690 - 770 | Strong | Indicates monosubstituted phenyl ring. |

Mass Spectrometry (EI-MS)

Mass spectrometry provides the molecular weight and crucial connectivity information through fragmentation analysis. The molecular formula C₁₆H₁₉NO gives a molecular weight of 241.15 g/mol .

-

Molecular Ion (M⁺): A peak is expected at m/z = 241 . In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13]

-

Major Fragmentation Pathway (α-Cleavage): The most significant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[12][14][15] This leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Figure 3: Predicted primary α-cleavage fragmentation pathways in EI-MS.

-

Pathway 1: Loss of the furan-ethyl radical leads to the formation of the N-(1-phenyl-but-3-enyl)iminium cation at m/z = 146 .

-

Pathway 2: Loss of the phenyl-butenyl radical results in the N-(1-furan-2-yl-ethyl)iminium cation at m/z = 120 .

The relative abundance of the m/z 146 and m/z 120 fragments will depend on the relative stability of the resulting cations and radicals. The fragment at m/z = 146 is predicted to be the base peak due to the greater resonance stabilization afforded by the phenyl ring.

Integrated Structural Verification

No single spectroscopic technique is sufficient to fully characterize a novel molecule. The strength of this analytical approach lies in the integration of all data:

-

FTIR confirms the presence of the N-H, C=C, and aromatic ring functionalities.

-

Mass Spectrometry establishes the correct molecular weight (m/z 241) and reveals the core connectivity through the characteristic α-cleavage fragments at m/z 146 and 120.

-

¹³C NMR confirms the presence of the correct number of unique carbon atoms (16 signals predicted) in their respective chemical environments (aliphatic, aromatic, vinylic, furan).

-

¹H NMR provides the final, definitive proof of structure by showing the precise connectivity and spatial relationships of all protons, including the characteristic splitting patterns of the ethyl, butenyl, furan, and phenyl groups.

Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of the power of modern analytical chemistry. Through the systematic and integrated application of NMR, FTIR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achievable. The predicted data and protocols outlined in this guide provide a robust framework for scientists working with this molecule and other structurally related compounds. Adherence to these principles ensures the high standards of accuracy, reliability, and scientific integrity required in advanced chemical research and drug development.

References

-

Szostak, M., et al. (2014). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2014(4), M835. Available at: [Link]

-

Angene Chemical. (n.d.). N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine. Available at: [Link]

-

MySkinRecipes. (n.d.). Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-buten-2-one. PubChem Compound Database. Available at: [Link]

-

Shawali, A. S., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[16][17]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5232-5233. Available at: [Link]

-

Panda, S. S., et al. (2014). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1278-1283. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO). Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

-

ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]

-

Impact Factor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Available at: [Link]

-

ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]

Sources

- 1. Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel secondary amine, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a logical and robust multi-step synthesis, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen methodology, and purification techniques. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with expected data and interpretation.

Introduction: Rationale and Significance

Secondary amines incorporating both furan and phenyl moieties, such as this compound, represent a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, known to participate in various biological interactions. The phenylbutenyl group introduces lipophilicity and conformational flexibility, which can be crucial for modulating biological activity and pharmacokinetic properties. The synthesis of such novel structures is a key step in the exploration of new chemical space for drug discovery and the development of functional organic materials. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this target molecule, establishing a foundation for its future applications.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein two key amine fragments are synthesized independently and then coupled to form the final secondary amine. This strategy allows for a modular and flexible synthesis, enabling the potential for future derivatization of either fragment.

The proposed synthetic pathway involves three main stages:

-

Stage 1: Synthesis of 1-(Furan-2-yl)ethan-1-amine. This will be achieved through the reductive amination of 2-acetylfuran.

-

Stage 2: Synthesis of 1-Phenylbut-3-en-1-amine. This homoallylic amine will be synthesized via the addition of an allyl nucleophile to a benzaldehyde-derived imine.

-

Stage 3: Coupling of the two amine fragments. A final reductive amination reaction will be employed to couple the two synthesized primary amines to yield the target secondary amine.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Stage 1: Synthesis of 1-(Furan-2-yl)ethan-1-amine

3.1.1. Synthesis of 2-Acetylfuran

The synthesis of the precursor ketone, 2-acetylfuran, is achieved via a Friedel-Crafts acylation of furan with acetic anhydride.

-

Reaction: Furan + Acetic Anhydride → 2-Acetylfuran

-

Catalyst: A Lewis acid such as phosphoric acid is a suitable catalyst for this reaction, offering a milder alternative to harsher Lewis acids like aluminum chloride, which can lead to polymerization of the furan ring.[1]

Protocol:

-

To a stirred solution of acetic anhydride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphoric acid (0.3 equivalents) dropwise.

-

To this mixture, add a solution of furan (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-acetylfuran as a pale yellow oil.

3.1.2. Synthesis of 1-(Furan-2-yl)ethan-1-amine via Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones using ammonium formate or formamide.[2][3]

-

Reaction: 2-Acetylfuran + Ammonium Formate → 1-(Furan-2-yl)ethan-1-amine

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylfuran (1.0 equivalent) and ammonium formate (3.0-5.0 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add a 2 M solution of hydrochloric acid to the reaction mixture and stir for 1 hour to hydrolyze any formamide intermediates.

-

Wash the acidic solution with diethyl ether to remove any unreacted starting material and neutral byproducts.

-

Basify the aqueous layer to a pH > 10 with a concentrated sodium hydroxide solution, ensuring the mixture is cooled in an ice bath.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)ethan-1-amine. Further purification can be achieved by vacuum distillation.

Stage 2: Synthesis of 1-Phenylbut-3-en-1-amine

This homoallylic amine is synthesized by the addition of allylmagnesium bromide to an in-situ generated imine of benzaldehyde.[4]

-

Reaction: Benzaldehyde + Ammonia → Iminemine + Allylmagnesium Bromide → 1-Phenylbut-3-en-1-amine

Protocol:

-

Prepare a solution of allylmagnesium bromide from allyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).[5]

-

In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.

-

Bubble anhydrous ammonia gas through the benzaldehyde solution for 30 minutes to form the corresponding imine in situ.

-

To the imine solution at 0 °C, add the freshly prepared allylmagnesium bromide solution (1.2 equivalents) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylbut-3-en-1-amine.

Stage 3: Synthesis of this compound

The final coupling step is a reductive amination between 1-(furan-2-yl)ethan-1-amine and a ketone derived from the oxidation of 1-phenylbut-3-en-1-amine. A more direct approach, however, is the reductive amination of 1-phenyl-3-buten-1-one with 1-(furan-2-yl)ethan-1-amine. For the purpose of this guide, we will assume the availability of 1-phenyl-3-buten-1-one.

-

Reaction: 1-(Furan-2-yl)ethan-1-amine + 1-Phenyl-3-buten-1-one → this compound

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations.[6]

Protocol:

-

In a round-bottom flask, dissolve 1-phenyl-3-buten-1-one (1.0 equivalent) and 1-(furan-2-yl)ethan-1-amine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add acetic acid (1.1 equivalents) to the mixture to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Product

The crude product will be purified by flash column chromatography. Given the basic nature of the amine product, a modified silica gel or the addition of a small amount of a basic modifier to the eluent is recommended to prevent peak tailing and improve separation.[7][8][9]

Protocol:

-

Prepare a silica gel column.

-

Choose an appropriate eluent system, for example, a gradient of ethyl acetate in hexanes with the addition of 0.5-1% triethylamine.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the product, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 5H | Aromatic protons (phenyl group) |

| ~7.3 | m | 1H | H5 of furan |

| ~6.3 | m | 1H | H4 of furan |

| ~6.2 | m | 1H | H3 of furan |

| ~5.8-5.6 | m | 1H | -CH=CH₂ |

| ~5.2-5.0 | m | 2H | -CH=CH ₂ |

| ~4.0-3.8 | m | 1H | -CH (Ph)- |

| ~3.6-3.4 | m | 1H | -CH (Furan)- |

| ~2.5-2.3 | m | 2H | -CH₂-CH=CH₂ |

| ~1.4 | d | 3H | -CH(Furan)-CH ₃ |

| ~1.5-1.0 | br s | 1H | N-H |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155-150 | C2 of furan |

| ~145-140 | C5 of furan |

| ~142-138 | Quaternary carbon of phenyl group |

| ~138-134 | -C H=CH₂ |

| ~129-126 | Aromatic C-H (phenyl group) |

| ~118-115 | -CH=C H₂ |

| ~110-105 | C3 and C4 of furan |

| ~60-55 | -C H(Ph)- |

| ~55-50 | -C H(Furan)- |

| ~45-40 | -C H₂-CH=CH₂ |

| ~22-18 | -CH(Furan)-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3300 | Weak-Medium | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Weak | C=C stretch (alkene) |

| ~1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1500, 1010 | Strong | Furan ring vibrations |

| ~990, 910 | Strong | =C-H bend (out-of-plane) |

| ~740, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

-

Expected Molecular Ion ([M]⁺): The exact mass will depend on the isotopic composition. The nominal mass will be calculated based on the molecular formula C₁₆H₁₉NO.

-

Key Fragmentation Patterns: Expect to see fragmentation patterns characteristic of amines, such as alpha-cleavage, leading to the loss of alkyl or furan-containing radicals. Prominent fragments would likely correspond to the stabilized benzylic cation and the furan-containing cation.

Workflow Diagrams

Caption: Overall synthetic workflow.

Caption: Analytical workflow for characterization.

Conclusion

This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of the novel secondary amine, this compound. The proposed multi-step synthesis is designed to be robust and adaptable, utilizing well-established organic reactions. The comprehensive characterization plan ensures the unambiguous confirmation of the molecular structure and purity of the final product. This document serves as a valuable resource for researchers and scientists, providing the necessary framework for the successful synthesis and analysis of this and related compounds, thereby facilitating further exploration of their potential applications.

References

- Baghernejad, B. (2014). Phosphoric acid: a versatile catalyst in organic reactions. Current Organic Chemistry, 18(21), 2740-2761.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- de la Torre, M. C., & Sierra, M. A. (2004). The Leuckart-Wallach reaction. Chemical Society Reviews, 33(2), 113-124.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Spectroscopy of Amines - Chemistry LibreTexts. (2021). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2021). Retrieved from [Link]

-

Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis. (n.d.). Retrieved from [Link]

-

Is there an easy way to purify organic amines? - Biotage. (2020). Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 4. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06916E [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 9. biotage.com [biotage.com]

A Technical Guide to the Synthesis and Characterization of Substituted Furanyl-Phenyl-Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis and characterization of complex secondary amines, specifically focusing on the class of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine and its analogues. While a specific CAS (Chemical Abstracts Service) number for the exact title compound is not cataloged in publicly accessible databases—suggesting its novelty or limited reporting in scientific literature—this guide establishes a robust and reliable synthetic methodology based on established chemical principles. We present a detailed protocol for the synthesis via reductive amination, a cornerstone of modern amine synthesis, chosen for its high efficiency and substrate tolerance. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability. Comprehensive analytical techniques for structural verification and purity assessment are detailed, supported by predictive data. This whitepaper is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

Secondary amines incorporating both furan and phenyl moieties represent a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous natural products and pharmaceuticals, while the phenyl-butenyl group offers sites for further functionalization or interaction with biological targets. Compounds of this nature are often explored as intermediates in the synthesis of more complex molecular architectures with potential biological activity.[1]

The target compound, this compound, presents a synthetic challenge that can be effectively addressed through a well-established and highly reliable method: reductive amination . This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This approach is favored for its operational simplicity, high yields, and the commercial availability of the required precursors.

Our synthetic strategy hinges on the reaction between 1-phenylbut-3-en-1-one (a ketone) and 1-(furan-2-yl)ethanamine (a primary amine). The selection of these precursors is based on their structural relevance to the target molecule and their availability.

Synthetic Pathway: Reductive Amination

The overall synthetic transformation is depicted below. The reaction proceeds in a single pot, where the ketone and amine first condense to form an imine intermediate, which is then immediately reduced by a hydride-based reducing agent to yield the final secondary amine.

Caption: Figure 1. Overall synthetic workflow.

Rationale for Reagent Selection

-

1-Phenylbut-3-en-1-one (CAS: 6249-80-5): This α,β-unsaturated ketone provides the core phenylbutenyl backbone of the target molecule.[2]

-

1-(Furan-2-yl)ethanamine: This primary amine serves as the nucleophile, introducing the furan-ethyl moiety. While a direct CAS number for this specific amine is less common, the closely related 2-(Furan-2-yl)ethan-1-amine (CAS: 1121-46-6) is commercially available and serves as a suitable precursor for this synthesis.[3][4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reducing agent of choice for several critical reasons. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting ketone. This selectivity prevents the undesired formation of alcohol side products. Furthermore, it is not water-sensitive and can be handled conveniently in the open atmosphere, unlike harsher reducing agents like sodium borohydride under certain conditions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and expected observations.

Materials:

-

1-Phenylbut-3-en-1-one (1.0 eq)

-

1-(Furan-2-yl)ethanamine (1.1 eq)

-

Sodium Triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylbut-3-en-1-one (1.0 eq).

-

Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and readily dissolves both the starting materials and the intermediate imine.

-

-

Amine Addition and Imine Formation:

-

Add 1-(furan-2-yl)ethanamine (1.1 eq) to the solution. A slight excess of the amine is used to drive the equilibrium towards imine formation.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Causality: The acid catalyzes the dehydration step required for imine formation from the initial hemiaminal adduct.

-

Stir the mixture at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone.

-

-

Reduction:

-

To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

-

Causality: Portion-wise addition helps to control any potential exotherm. The excess of the reducing agent ensures the complete conversion of the imine to the final product.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and decompose any remaining reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Causality: The brine wash helps to remove any residual water from the organic layer.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product should be purified by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes is typically effective for eluting the product. The exact ratio should be determined by TLC analysis.

-

Causality: Chromatography separates the desired amine from unreacted starting materials and any side products, yielding the pure compound.

-

Structural Characterization and Validation

Confirmation of the product's identity and purity is critical. The following analytical techniques are standard for this purpose.[5]

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation by mapping the proton environment. | Signals corresponding to the furan ring protons, the phenyl ring protons, the vinylic protons of the butenyl group, and the aliphatic protons of the ethyl and butyl chains. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Carbon skeleton mapping. | Distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the furan and phenyl rings, the sp² carbons of the alkene, and the sp³ carbons of the aliphatic chains. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₆H₁₉NO, MW: 241.33 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-O-C stretching of the furan ring. |

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By employing a strategic reductive amination protocol, researchers can reliably access this and related complex amines. The detailed experimental steps, coupled with explanations of the underlying chemical principles, are intended to empower scientists in drug discovery and chemical synthesis to confidently produce and validate novel molecular entities. The methodologies described herein are robust, adaptable, and adhere to the rigorous standards of modern organic chemistry.

References

-

Angene Chemical. N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4). Available from: [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

-

MySkinRecipes. Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. Available from: [Link]

-

PubChem. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804. Available from: [Link]

-

ResearchGate. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

-

PubChem. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734. Available from: [Link]

-

PubChem. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863. Available from: [Link]

-

ResearchGate. A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[6][7]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Available from: [Link]

-

National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

-

TSI Journals. Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Available from: [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]

-

Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Available from: [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

-

Chemistry LibreTexts. Reaction of Amines with Nitrous Acid. Available from: [Link]

Sources

- 1. Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine [myskinrecipes.com]

- 2. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4383-23-7|1-Phenylbut-3-en-1-amine|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine molecular weight

An In-depth Technical Guide to the Molecular Weight of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the novel amine, this compound. We delineate the systematic derivation of its molecular formula, C₁₆H₁₉NO, from its IUPAC name. This guide details the precise calculation of both its monoisotopic mass and average molecular weight, values essential for high-resolution mass spectrometry and bulk chemical synthesis, respectively. Furthermore, we present a robust, field-proven protocol for the experimental determination of the compound's molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS), a technique chosen for its soft ionization capabilities that preserve the integrity of the molecular ion. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this compound.

Molecular Structure and Formula Derivation

The accurate determination of molecular weight begins with a correct interpretation of the compound's structure from its nomenclature. The IUPAC name this compound designates a secondary amine with two distinct substituents attached to the nitrogen atom.

-

Substituent 1: (1-Furan-2-yl-ethyl)

-

Furan-2-yl : A five-membered aromatic heterocycle (C₄H₃O) attached at the second position.

-

Ethyl : A two-carbon chain. The "1-" prefix indicates the furan ring is attached to the first carbon of this ethyl chain.

-

Combined Formula: C₆H₇O

-

-

Substituent 2: (1-phenyl-but-3-enyl)

-

Phenyl : A C₆H₅ aromatic ring.

-

But-3-enyl : A four-carbon chain with a terminal double bond. The "1-" prefix indicates the phenyl group is attached to the first carbon of this chain.

-

Combined Formula: C₁₀H₁₁

-

-

Amine Linker : A central nitrogen atom (-NH-).

The consolidation of these fragments yields the definitive molecular formula.

| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

| (1-Furan-2-yl-ethyl) | 6 | 7 | 0 | 1 |

| (1-phenyl-but-3-enyl) | 10 | 11 | 0 | 0 |

| Amine (NH) | 0 | 1 | 1 | 0 |

| Total | 16 | 19 | 1 | 1 |

Thus, the molecular formula for the title compound is C₁₆H₁₉NO .

Caption: Logical derivation of the molecular formula.

Theoretical Molecular Weight Calculation

A critical distinction in molecular weight analysis is between monoisotopic mass and average molecular weight. For precise identification via mass spectrometry, monoisotopic mass is paramount; for stoichiometric calculations in synthesis, the average molecular weight is used.[][2][3][4][5]

Monoisotopic Mass

Monoisotopic mass is calculated using the mass of the most abundant natural isotope of each element. This value corresponds to the peak for the intact, unfragmented molecule in a high-resolution mass spectrum.[6]

| Element | Isotope | Number of Atoms (N) | Mass (Da) | Total Mass (N * Mass) |

| Carbon | ¹²C | 16 | 12.000000 | 192.000000 |

| Hydrogen | ¹H | 19 | 1.007825 | 19.148675 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | Monoisotopic Mass: | 241.146664 Da |

Average Molecular Weight (Molar Mass)

Average molecular weight is calculated using the standard atomic weights, which are the weighted averages of all naturally occurring isotopes of an element. This value is expressed in grams per mole ( g/mol ).

| Element | Number of Atoms (N) | Standard Atomic Weight ( g/mol ) | Total Weight (N * Weight) |

| Carbon | 16 | 12.011 | 192.176 |

| Hydrogen | 19 | 1.008 | 19.152 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | Average Molecular Weight: | 241.334 g/mol |

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound.[7][8][9] For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes molecular fragmentation, ensuring the parent molecule remains intact for detection.[10][11][12][13][14] This is crucial because hard ionization methods would shatter the molecule, making it impossible to identify the molecular ion peak.

The expected outcome of an ESI-MS analysis in positive ion mode is the detection of the protonated molecule, denoted as [M+H]⁺.

Caption: High-level workflow for ESI-MS analysis.

Protocol: ESI-MS Analysis

This protocol outlines a self-validating system for the accurate mass determination of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve in 1 mL of high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is critical as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known, certified calibration standard appropriate for the mass range of interest (e.g., a peptide or small molecule mix). This step is non-negotiable for ensuring mass accuracy.

-

-

Sample Infusion:

-

Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.

-

-

Mass Spectrometer Parameters (Positive Ion Mode):

-

Capillary Voltage: Set to an optimized value (typically +3 to +5 kV) to generate a stable electrospray.

-

Source Temperature: Set to a moderate temperature (e.g., 100-150 °C) to aid desolvation without inducing thermal degradation of the analyte.

-

Nebulizing and Drying Gas: Use nitrogen gas at optimized pressures to assist in droplet formation and solvent evaporation.

-

Mass Range: Scan a range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

-

-

Data Acquisition:

-

Acquire data for several minutes to obtain a stable and high-quality averaged mass spectrum.

-

Data Interpretation and Expected Results

The output of the mass spectrometer is a mass spectrum, which plots ion abundance against the mass-to-charge ratio (m/z).[15]

-

Primary Peak of Interest: The most prominent peak in the spectrum should correspond to the [M+H]⁺ ion. Its m/z value will be the monoisotopic mass of the neutral molecule plus the mass of a proton (1.007276 Da).

-

Expected m/z = 241.146664 Da (M) + 1.007276 Da (H⁺) = 242.15394 Da

-

-

Isotopic Pattern: A smaller peak, known as the "M+1" peak, should be observed at approximately m/z 243.15. This peak arises from the natural abundance of the ¹³C isotope (approx. 1.1%). The relative intensity of this peak can help confirm the number of carbon atoms in the molecule. For a molecule with 16 carbons, the expected intensity of the M+1 peak is approximately 17.6% (16 * 1.1%) of the M peak.

Caption: Logical flow for interpreting the mass spectrum.

Conclusion

The molecular formula of this compound has been established as C₁₆H₁₉NO . Based on this formula, the key mass values for this compound are:

| Parameter | Value | Application |

| Monoisotopic Mass | 241.1467 Da | High-Resolution Mass Spectrometry |

| Average Molecular Weight | 241.33 g/mol | Chemical Synthesis & Stoichiometry |

The provided ESI-MS protocol offers a reliable framework for the experimental verification of these values, ensuring high confidence in the identity and purity of the compound for subsequent research and development activities.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 37734, 1-Phenyl-3-buten-2-one." PubChem, [Link]. Accessed January 25, 2026.

-

Angene Chemical. "N-(1-(Furan-2-yl)ethyl)-3-methyl-1-phenylbut-3-en-1-amine(CAS# 436096-85-4)." Angene, [Link]. Accessed January 25, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12874567, ((R)-1-Methyl-2-phenyl-ethyl)-phenethyl-amine." PubChem, [Link]. Accessed January 25, 2026.

-

Ho, C. S., Lam, C. W. K., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, vol. 24, no. 1, 2003, pp. 3-12, [Link]. Accessed January 25, 2026.

-

Okor, R. S., et al. "A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products." Journal of Progress in Engineering and Physical Science, vol. 3, no. 1, 2024, [Link]. Accessed January 25, 2026.

-

Al-Ghobari, M., et al. "An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates." Authorea, 2024, [Link]. Accessed January 25, 2026.

-

Physics LibreTexts. "Electrospray Ionization (ESI) Mass Spectrometry." Physics LibreTexts, 2022, [Link]. Accessed January 25, 2026.

-

Kon, R., & Farooq, U. "Mass Spectrometer." StatPearls, StatPearls Publishing, 2024, [Link]. Accessed January 25, 2026.

-

Wikipedia. "Electrospray ionization." Wikipedia, [Link]. Accessed January 25, 2026.

-

ACS Publications. "Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review." ACS Publications, 2024, [Link]. Accessed January 25, 2026.

-

American Water Chemicals, Inc. "Molar Mass Calculator." American Water Chemicals, Inc., [Link]. Accessed January 25, 2026.

-

Srimyvizhiy, G. M., et al. "A Review on Mass Spectroscopy and Its Fragmentation Rules." International Journal of Pharmaceutical Sciences, vol. 3, no. 9, 2025, pp. 2132-2145, [Link]. Accessed January 25, 2026.

-

Kostiainen, R., & Kauppila, T. J. "Principles of Electrospray Ionization." ResearchGate, 2025, [Link]. Accessed January 25, 2026.

-

The Organic Chemistry Tutor. "How To Calculate The Molar Mass of a Compound - Quick & Easy!" YouTube, 8 Aug. 2017, [Link]. Accessed January 25, 2026.

-

Calculator.net. "Molecular Weight Calculator (Molar Mass)." Calculator.net, [Link]. Accessed January 25, 2026.

Sources

- 2. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine: Synthesis, Properties, and Future Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary amine, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine. Despite its commercial availability for research purposes, this molecule remains largely uncharacterized in peer-reviewed scientific literature. This document, therefore, serves as a foundational resource, consolidating available data and presenting a scientifically grounded, albeit hypothetical, framework for its synthesis and potential areas of biological investigation. By detailing plausible synthetic routes based on established organic chemistry principles and exploring the potential pharmacological relevance of its constituent furan and homoallylic amine moieties, this guide aims to catalyze further research into this intriguing compound.

Introduction and Background

This compound, identified by the CAS number 436088-63-0, is a chemical entity whose presence is noted in the catalogs of several chemical suppliers.[1] However, a thorough search of prominent scientific databases reveals a conspicuous absence of literature pertaining to its discovery, synthetic methodologies, or biological evaluation. This suggests that the compound is likely a novel entity or a specialized intermediate that has not been the subject of widespread academic or industrial research.

The structure of this molecule is notable for the convergence of two key pharmacophores: a furan ring and a homoallylic amine. The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and bioactive compounds, where it often contributes to metabolic stability and target engagement.[2][3] Similarly, homoallylic amines are integral components of various biologically active natural products and synthetic compounds, recognized for their role in molecular recognition and as versatile synthetic intermediates.[4][5] The combination of these two motifs in a single molecule suggests a potential for unique pharmacological properties, warranting a more detailed investigation.

This guide will first present the known physicochemical properties of the target compound. Subsequently, in the absence of published synthetic procedures, a detailed, logical, and experimentally sound hypothetical synthesis will be proposed, complete with step-by-step protocols. Finally, the potential for biological activity will be discussed by drawing parallels with structurally related compounds, thereby providing a rationale for future research endeavors.

Physicochemical Properties

The fundamental properties of this compound, as collated from supplier data, are summarized below.

| Property | Value | Source |

| CAS Number | 436088-63-0 | [1] |

| Molecular Formula | C₁₆H₁₉NO | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Proposed Synthesis of this compound

Given the lack of published synthetic routes, two plausible and robust strategies are proposed, leveraging well-established reactions in organic synthesis. Both pathways are designed to be practical for a standard organic chemistry laboratory.

Strategy 1: Reductive Amination

This approach involves the condensation of a primary amine with a ketone to form an imine, which is then reduced in situ to the target secondary amine. This method is a cornerstone of amine synthesis due to its efficiency and broad applicability.[6]

The overall transformation is as follows:

Caption: Reductive amination pathway.

-

1-(Furan-2-yl)ethan-1-one (2-Acetylfuran): This starting material is commercially available.[7][8] It can also be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[9]

-

1-Phenyl-but-3-enylamine: This precursor can be synthesized from the corresponding alcohol, 1-phenyl-but-3-en-1-ol. The alcohol can be prepared by the allylation of benzaldehyde using a suitable allylating agent, such as allylmagnesium bromide or allyltributyltin. The resulting alcohol is then converted to an amine, for instance, via a Mitsunobu reaction with a phthalimide followed by hydrolysis, or by conversion to an azide followed by reduction.

-

Imine Formation and Reduction:

-

To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-phenyl-but-3-enylamine (1.0-1.2 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once imine formation is evident, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is added portion-wise. NaBH(OAc)₃ is a mild and selective reagent for the reduction of imines in the presence of ketones.[6]

-

The reaction is stirred at room temperature until completion (typically 12-24 hours).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

-

Strategy 2: N-Alkylation

This alternative strategy involves the direct alkylation of a primary amine with an appropriate alkyl halide. While potentially simpler in concept, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[10][11] Careful control of stoichiometry and reaction conditions is therefore crucial.

The overall transformation is as follows:

Caption: N-Alkylation pathway.

-

1-(Furan-2-yl)ethanamine: This primary amine can be synthesized from 2-acetylfuran via reductive amination with ammonia or a protected ammonia equivalent, followed by deprotection.

-

1-Phenyl-but-3-enyl Halide (e.g., Bromide): This can be prepared from the corresponding alcohol, 1-phenyl-but-3-en-1-ol, which is accessible as described in Strategy 1.[12][13] The alcohol can be converted to the bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

-

Alkylation Reaction:

-

To a solution of 1-(furan-2-yl)ethanamine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

-

To this suspension, add a solution of 1-phenyl-but-3-enyl bromide (1.0-1.1 eq) in the same solvent dropwise at room temperature. The use of a slight excess of the amine can help to minimize dialkylation.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress should be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is filtered to remove the inorganic base.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Potential Biological Activities and Future Research Directions

The absence of published biological data for this compound necessitates a speculative approach based on the known activities of its structural components.

-

Furan-Containing Amines: The furan moiety is present in a wide array of pharmaceuticals with diverse activities.[2] Furan-containing secondary and tertiary amines have been reported to exhibit properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][14] The furan ring can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking, and its metabolic profile is often favorable.

-

Homoallylic Amines: The homoallylic amine scaffold is found in numerous natural products and has been a target for synthetic chemists due to its interesting biological properties.[4] For example, certain homoallylic amines have been investigated as inhibitors of neuronal serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression and other neurological disorders.[15]

Future research on this compound could be directed towards:

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or cytostatic effects.

-

Neuropharmacological Evaluation: Investigation of its effects on neurotransmitter systems, including reuptake inhibition and receptor binding assays.

-

Enzyme Inhibition Assays: Screening against a broad range of enzymes to identify potential targets.

Conclusion

This compound represents a molecule at the frontier of chemical exploration. While its fundamental properties are cataloged, its scientific story remains to be written. This technical guide has sought to bridge this knowledge gap by providing robust, albeit hypothetical, synthetic pathways and by contextualizing its potential for biological activity. It is hoped that this document will serve as a valuable resource for researchers, inspiring the experimental work necessary to unlock the full potential of this and other under-investigated chemical entities. The convergence of the furan and homoallylic amine motifs within its structure presents a compelling case for its further study in the realms of medicinal chemistry and drug discovery.

References

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8242484_EN.htm]

- Google Patents. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives. [URL: https://patents.google.

- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 220119, 1-Phenylbut-3-en-1-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/220119]

- Verma, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39350406/]

- Wikipedia. 2-Acetylfuran. [URL: https://en.wikipedia.org/wiki/2-Acetylfuran]

- Nopper, C., et al. (2021). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128033/]

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Vessally, E., et al. (2013). A Novel Four-Component Reaction between Secondary Amines and Hydroxybenzaldehydes with Isocyanides in Water. ISRN Organic Chemistry. [URL: https://www.hindawi.com/journals/isrn/2013/832765/]

- S. A. A. El-Fattah, et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6559]

- ChemicalBook. 1-PHENYL-3-BUTEN-1-OL. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5242484_EN.htm]

- Santa Cruz Biotechnology. (1-Furan-2-yl-but-3-enyl)-phenethyl-amine. [URL: https://www.scbt.com/p/1-furan-2-yl-but-3-enyl-phenethyl-amine-436088-82-3]

- Thorberg, S. O., et al. (1987). Homoallylic amines related to zimeldine. Comparative study on neuronal serotonin and norepinephrine reuptake based on conformational analysis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00392a012]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14505, 2-Acetylfuran. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14505]

- Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. [URL: https://chemistry.stackexchange.

- precisionFDA. 1-PHENYLBUT-3-EN-1-OL, (1R)-. [URL: https://precision.fda.gov/substances/5e9f1a9b2b5059002d2c1f7a]

- SmallMolecules.com. (1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine. [URL: https://www.smallmolecules.com/buy/alfachemistry/1-Furan-2-yl-ethyl-3-methyl-1-phenyl-but-3-enyl-amine-AC-24658.html]

- Man, H., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.2c01625]

- Chemdad. 2-Acetylfuran. [URL: https://www.chemdad.com/2-acetylfuran-cas-1192-62-7]

- Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0046]

- Beilstein-Institut. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/103]

- Zeußel, L., & Singh, S. (2023). Activated Furans for Colorimetric Sensing. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/53879]

- Thorberg, S. O., et al. (1987). Homoallylic amines related to zimeldine. A comparative study on neuronal serotonin and norepinephrine reuptake based on conformational analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3658248/]

- Santa Cruz Biotechnology. (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine. [URL: https://www.scbt.com/p/1-furan-2-yl-3-methyl-but-3-enyl-phenyl-amine-354552-07-1]

- Williams, G. L., & Palmese, G. R. (2020). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04596]

- Chemsrc. 1-Phenyl-3-buten-1-ol. [URL: https://www.chemsrc.com/en/cas/936-58-3_278153.html]

- Wang, Y., et al. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05542a]

- Padwa, A. (2005). Furan Oxidation Reactions in the Total Synthesis of Natural Products. In Strategies and Tactics in Organic Synthesis. [URL: https://www.sciencedirect.com/science/article/pii/B9780120408260500064]

- Google Patents. EP0133405A2 - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. [URL: https://patents.google.

- Al-Omran, F., et al. (2008). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [URL: https://www.researchgate.net/publication/233779951_Reaction_of_Substituted_Furan-2-carboxaldehydes_and_Furobpyrrole_Type_Aldehydes_with_Hippuric_Acid]

- LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines/20.05%3A_Reactions_of_Amines/20.05.

- Vessally, E., et al. (2013). A Novel Four-Component Reaction between Secondary Amines and Hydroxybenzaldehydes with Isocyanides in Water. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Novel-Four-Component-Reaction-between-Secondary-Vessally-Soengas/5f0c5a1e7b8e8f8c8d9c9b9e9b9c9c9c9b9c9c9c]

- ResearchGate. Bioactive natural products-derived from homoallylic amine. [URL: https://www.researchgate.

- Google Patents. US6350775B1 - 3-phenyl-furan-(5H)-2-one and dihydrofuran-2-one derivatives as antibacterial agents. [URL: https://patents.google.

- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran. [URL: https://patents.google.

- El-Ghanam, A. M. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal. [URL: https://www.tsijournals.com/articles/studies-on-enaminones-synthesis-and-chemical-reactivity-of-4dimethylamino3phenylbut3en2one.pdf]

Sources

- 1. This compound | 436088-63-0 [chemicalbook.com]

- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 8. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 13. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]

- 14. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homoallylic amines related to zimeldine. A comparative study on neuronal serotonin and norepinephrine reuptake based on conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine preliminary bioactivity screening

An In-depth Technical Guide to the Preliminary Bioactivity Screening of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Scientific Imperative for a Structured Approach

In the landscape of early-stage drug discovery, the journey of a novel chemical entity from synthesis to a viable lead candidate is fraught with challenges. The compound at the heart of this guide, this compound, represents a confluence of chemical motifs—a furan ring, a phenyl group, and a chiral amine—that individually are staples in medicinal chemistry, yet their combination presents a unique pharmacological query. This document eschews a one-size-fits-all template, opting instead for a bespoke, logical, and scientifically rigorous pathway for its preliminary bioactivity assessment. Our core philosophy is that a well-designed screening cascade is not merely a series of experiments, but a self-validating system that builds a comprehensive and trustworthy profile of a compound's biological potential.

Part 1: Foundational Strategy - A Tiered, Fail-Fast-Fail-Cheap Screening Cascade

The most resource-effective method for evaluating a new chemical entity is a tiered screening approach. This strategy is designed to front-load experiments that can quickly identify compounds with undesirable properties (e.g., cytotoxicity) or those that are biologically inert, thus conserving resources for the most promising candidates.

Figure 1: A tiered experimental workflow for the preliminary bioactivity screening of a novel compound. This structure prioritizes early termination of unpromising candidates.

Part 2: Tier 1 - In Silico Characterization and Target Hypothesis Generation

The initial phase of our investigation is entirely computational, leveraging the compound's structure to predict its behavior and potential biological interactions. This is a critical, cost-effective step to generate initial hypotheses and guide subsequent wet-lab experiments.

Physicochemical and ADMET Profiling

The druglikeness of a compound is a crucial initial filter. We employ established computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound.

-

Tool: Utilize a comprehensive, free web-based tool such as SwissADME.

-

Analysis: Scrutinize the output for key parameters, including:

-

Lipinski's Rule of Five: A cornerstone for evaluating oral bioavailability.

-

Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeation: Predictions of the compound's ability to reach systemic circulation and potentially the central nervous system.

-

Cytochrome P450 (CYP) Inhibition: Early warning for potential drug-drug interactions.